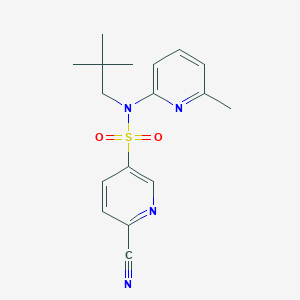
6-cyano-N-(2,2-dimethylpropyl)-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-cyano-N-(2,2-dimethylpropyl)-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide, also known as GSK2193874, is a selective and potent inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). It was developed by GlaxoSmithKline (GSK) as a potential treatment for various diseases, including cancer, neurodegenerative disorders, and diabetes.
Wirkmechanismus
6-cyano-N-(2,2-dimethylpropyl)-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide selectively inhibits PERK, a type I transmembrane protein kinase that plays a critical role in the unfolded protein response (UPR) pathway. Under conditions of endoplasmic reticulum (ER) stress, PERK is activated and phosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis and a reduction in ER protein load. This adaptive response is essential for cell survival under stress conditions. However, prolonged PERK activation can lead to apoptosis, which is a hallmark of many diseases, including cancer and neurodegenerative disorders. By inhibiting PERK, 6-cyano-N-(2,2-dimethylpropyl)-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide can modulate the UPR pathway and sensitize cells to stress-induced apoptosis.
Biochemical and physiological effects:
6-cyano-N-(2,2-dimethylpropyl)-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide has been shown to have potent and selective PERK inhibition activity in vitro and in vivo. In cancer models, 6-cyano-N-(2,2-dimethylpropyl)-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide has been shown to enhance the efficacy of chemotherapy and radiation therapy, possibly by inducing ER stress and apoptosis in cancer cells. In neurodegenerative disease models, 6-cyano-N-(2,2-dimethylpropyl)-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide has been shown to reduce ER stress-induced neuronal death and improve cognitive function. Additionally, 6-cyano-N-(2,2-dimethylpropyl)-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide has been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-cyano-N-(2,2-dimethylpropyl)-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide is its selectivity and potency for PERK inhibition. This allows for a more specific modulation of the UPR pathway and avoids off-target effects. Additionally, 6-cyano-N-(2,2-dimethylpropyl)-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide has shown promising results in various disease models, indicating its potential as a therapeutic agent. However, one of the limitations of 6-cyano-N-(2,2-dimethylpropyl)-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide is its poor solubility in water, which can make it challenging to administer in vivo. Furthermore, the safety and efficacy of 6-cyano-N-(2,2-dimethylpropyl)-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide in humans are yet to be fully evaluated in clinical trials.
Zukünftige Richtungen
There are several future directions for the research and development of 6-cyano-N-(2,2-dimethylpropyl)-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide. One of the areas of interest is the optimization of its pharmacokinetic properties to improve its solubility and bioavailability. Additionally, further studies are needed to evaluate the safety and efficacy of 6-cyano-N-(2,2-dimethylpropyl)-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide in humans. Another area of interest is the identification of biomarkers that can predict the response to 6-cyano-N-(2,2-dimethylpropyl)-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide treatment in different disease models. Finally, the combination of 6-cyano-N-(2,2-dimethylpropyl)-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide with other therapeutic agents, such as chemotherapy and immunotherapy, could enhance its efficacy and broaden its therapeutic potential.
Synthesemethoden
The synthesis of 6-cyano-N-(2,2-dimethylpropyl)-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide involves several steps, including the preparation of the 6-cyano-2-aminopyridine intermediate, the coupling of the 6-methylpyridin-2-yl sulfonamide with the intermediate, and the introduction of the 2,2-dimethylpropyl group. The final product is obtained after purification and crystallization. The synthesis method of 6-cyano-N-(2,2-dimethylpropyl)-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide has been described in detail in a patent application by GSK.
Wissenschaftliche Forschungsanwendungen
6-cyano-N-(2,2-dimethylpropyl)-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide has been extensively studied in various preclinical and clinical models for its potential therapeutic applications. One of the main areas of research is cancer, where PERK inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy. 6-cyano-N-(2,2-dimethylpropyl)-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide has also been investigated for its neuroprotective effects in models of neurodegenerative disorders, such as Alzheimer's and Parkinson's diseases. Additionally, 6-cyano-N-(2,2-dimethylpropyl)-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide has shown promising results in improving glucose homeostasis and insulin sensitivity in animal models of diabetes.
Eigenschaften
IUPAC Name |
6-cyano-N-(2,2-dimethylpropyl)-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-13-6-5-7-16(20-13)21(12-17(2,3)4)24(22,23)15-9-8-14(10-18)19-11-15/h5-9,11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRSYLVEXTXFRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N(CC(C)(C)C)S(=O)(=O)C2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyano-N-(2,2-dimethylpropyl)-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

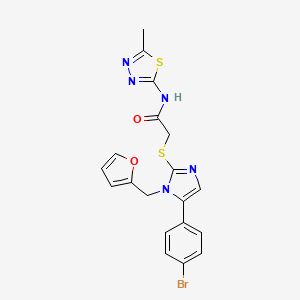
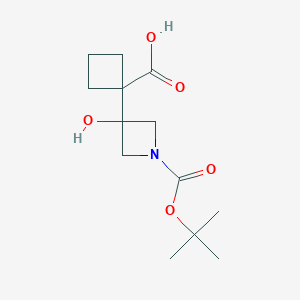
![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2484903.png)
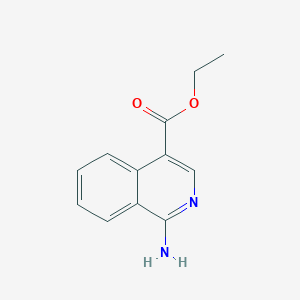

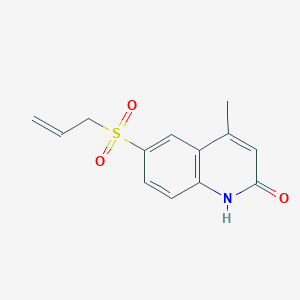
![3-benzyl-5-methyl-N-(3-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2484910.png)

![3-(3,4-dimethylphenyl)sulfonyl-N-phenyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2484913.png)
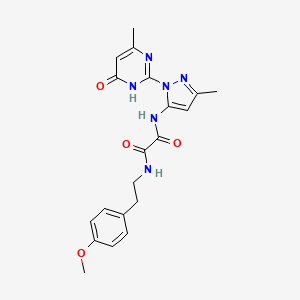
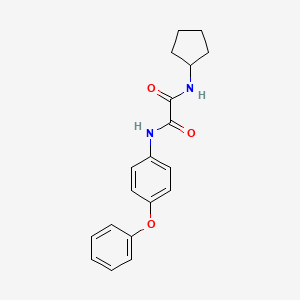


![1-((1-(3,5-dimethoxybenzyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2484922.png)